molecular formula C9H16O3 B1610395 Tert-butyl 2-methyl-3-oxobutanoate CAS No. 39149-65-0

Tert-butyl 2-methyl-3-oxobutanoate

Cat. No.: B1610395
CAS No.: 39149-65-0
M. Wt: 172.22 g/mol
InChI Key: QIFZMFUCASLNCC-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-3-oxobutanoate is an organic compound with the molecular formula C9H16O3. It is a colorless liquid commonly used in organic synthesis due to its versatile reactivity.

Mechanism of Action

Target of Action

Tert-butyl 2-methyl-3-oxobutanoate is a chemical reagent used in the preparation of a potent Bcl-2/Bcl-xL inhibitor . Bcl-2 and Bcl-xL are proteins that regulate cell death (apoptosis), and inhibiting them can lead to increased apoptosis, which is often desirable in the context of cancer treatment .

Mode of Action

It is known that the compound interacts with its targets (bcl-2 and bcl-xl) and inhibits their function . This inhibition disrupts the balance of pro-apoptotic and anti-apoptotic signals within the cell, potentially leading to increased cell death .

Biochemical Pathways

This compound affects the apoptosis pathway by inhibiting Bcl-2 and Bcl-xL . These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis by controlling the release of cytochrome c from the mitochondria. When this pathway is disrupted, it can lead to increased cell death, which is beneficial in the context of cancer treatment .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of this compound’s action is the induction of apoptosis, or programmed cell death . By inhibiting Bcl-2 and Bcl-xL, the compound disrupts the balance of cell survival and death signals, potentially leading to increased cell death. This is particularly useful in the context of cancer treatment, where promoting the death of cancer cells is a primary goal .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can impact the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-methyl-3-oxobutanoate can be synthesized through the esterification of 2-methyl-3-oxobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as fractional distillation and chromatography, helps in achieving large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-methyl-3-oxobutanoate is unique due to its combination of a tert-butyl ester group and a β-keto ester functionality. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6(7(2)10)8(11)12-9(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFZMFUCASLNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471629
Record name TERT-BUTYL 2-METHYL-3-OXOBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39149-65-0
Record name TERT-BUTYL 2-METHYL-3-OXOBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-methyl-3-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl iodide (6.86 mL, 1.1 eq) and K2CO3 (17.97 g, 1.3 eq) were added to an acetone (400 mL) solution of tert-butyl 3-oxobutanoate (15.82 g, 100 mmol) at room temperature. After 15 h, the mixture was filtered and the filtrate was concentrated. The residue was dissolved in ethyl acetate (300 mL), washed with water (30 mL) and brine (300 mL), dried (MgSO4) and concentrated. The crude residue was purified by silica gel chromatography (5-10% EtOAc-hexanes) to give tert-butyl 2-methyl-3-oxobutanoate as a colorless oil (9.56 g, 56%). MS found: (M+Na)+=195.
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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